REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH:8]=O)[CH3:2].Cl.[NH2:11]O>O>[CH2:1]([N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]#[N:11])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to stand in a cooled place overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitated oxime compound is taken by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
The oxime compound is refluxed in acetic anhydride (25 ml) for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to cool until room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture is added to ice water
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer is dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The resulting residue is distilled under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.25 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |